molecular formula C8H7N3S2 B145104 1,3-Benzothiazole-2-carbothiohydrazide CAS No. 127627-23-0

1,3-Benzothiazole-2-carbothiohydrazide

Cat. No.: B145104
CAS No.: 127627-23-0
M. Wt: 209.3 g/mol
InChI Key: NJYRKUFOLPJFAT-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carbothiohydrazide is a versatile intermediate in medicinal chemistry, built around the privileged benzothiazole scaffold. This structure is a cornerstone for the design and synthesis of novel compounds with significant research value, particularly in oncology and infectious disease studies. The benzothiazole nucleus is known to mimic adenine, allowing derived molecules to act as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are critical targets in cancer research . Inhibition of these enzymes disrupts pro-cancer signaling pathways, leading to the suppression of proliferation and induction of apoptosis in various cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7) models . Furthermore, the carbothiohydrazide moiety enables this compound to serve as a key precursor for the development of antimicrobial agents. It can be utilized to create hybrid molecules and complex heterocyclic systems that demonstrate promising antifungal and antibacterial activities, potentially through mechanisms such as pore formation in microbial membranes or interaction with other cellular targets . The molecule's easy functionalization at the hydrazide group and the benzothiazole ring makes it a highly reactive building block for organic and organoelement synthesis, facilitating the exploration of diverse pharmacophores . Its role in the synthesis of urea and thiourea derivatives, which are investigated for a broad spectrum of pharmacological activities including anti-HIV, antimalarial, and anti-inflammatory effects, further underscores its utility in drug discovery campaigns .

Properties

CAS No.

127627-23-0

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

1,3-benzothiazole-2-carbothiohydrazide

InChI

InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)

InChI Key

NJYRKUFOLPJFAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NN

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NN

Synonyms

2-Benzothiazolecarbothioicacid,hydrazide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Activities References
1,3-Benzothiazole-2-carbothiohydrazide -NH-NH-CS- attached to benzothiazole Potential hydrogen bonding, metal coordination (theorized)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide -SCH2-C(O)-NH-N=CH-(2,3-Cl2C6H3) Antimicrobial activity (inferred from analogs)
3-Methyl-2-benzothiazolinone hydrazone hydrochloride -NH-N=C-(3-methyl-benzothiazolone) Chromogenic agent in analytical chemistry
Benzothiazolone -C(O)-NH- (cyclic lactam) Antifungal, antibacterial activity
4,8-Bis(thienyl)-6-(2-ethylhexyl)[1,2,5]thiadiazolo[3,4-f]benzotriazole Thiadiazole-benzotriazole fusion Optoelectronic applications (e.g., OLEDs)
Key Observations:
  • Functional Group Impact : The carbothiohydrazide group (-NH-NH-CS-) in the target compound enhances its ability to form intermolecular interactions (e.g., π-π stacking, hydrogen bonds) compared to benzothiazolone’s lactam structure (-C(O)-NH-), which primarily engages in dipole-dipole interactions .
  • Biological Activity: Benzothiazolone derivatives exhibit antifungal and antibacterial properties due to their ability to inhibit microbial enzymes .

Physicochemical Properties

Crystallographic data from highlights the importance of intermolecular interactions in benzothiazole derivatives. For example:

  • Torsion Angles : In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, torsion angles between the benzothiazole and sulfonylhydrazide groups range from 150–170°, indicating near-planar conformations that stabilize π-π interactions .
  • Geometric Parameters : π-π interactions in these compounds involve centroid-to-centroid distances of 3.6–3.8 Å, comparable to those in aromatic pharmaceuticals .

In contrast, benzothiazolone derivatives () exhibit shorter hydrogen-bonding distances (e.g., N-H···O=C: 2.8–3.0 Å), favoring stronger dipole interactions .

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